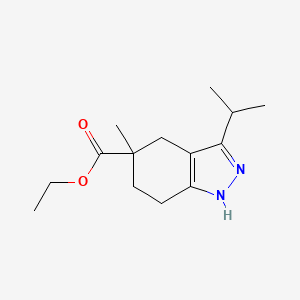
Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an isopropyl group, and a methyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Leimgruber–Batcho indole synthesis method. This involves the reaction of an o-nitrotoluene derivative with a formamide derivative under acidic conditions to form the indazole ring.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
Uniqueness
Ethyl 3-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
ethyl 5-methyl-3-propan-2-yl-1,4,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-13(17)14(4)7-6-11-10(8-14)12(9(2)3)16-15-11/h9H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
KHXVWZKMIJEJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C(C1)C(=NN2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















